molecular formula C20H14N4O5S2 B2622893 N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-01-6

N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No. B2622893
CAS RN: 886891-01-6
M. Wt: 454.48
InChI Key: HGMVLESTHGYERQ-UHFFFAOYSA-N
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Description

“N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazoles are heterocyclic compounds that contain an aromatic five-member ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out. For instance, benzothiazoles have been used as corrosion inhibitors in acid medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. These properties could include its molecular weight, solubility, melting point, boiling point, and others .

Mechanism of Action

The mechanism of action of NBDA is not fully understood. However, it has been shown to interact with proteins and enzymes, leading to their inhibition or modification. NBDA has been shown to bind to carbonic anhydrase IX, inhibiting its activity. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
NBDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, leading to the suppression of tumor growth and metastasis. NBDA has also been shown to be a potent inhibitor of the enzyme beta-secretase, which is involved in the formation of amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of NBDA is its high fluorescence intensity, which makes it an excellent tool for fluorescence imaging and protein labeling. NBDA is also a potent inhibitor of enzymes, making it a useful tool for enzyme inhibition studies. However, one of the limitations of NBDA is its potential toxicity, which may limit its use in some applications.

Future Directions

There are several future directions for NBDA research. One potential application is in drug discovery, where NBDA can be used to identify new drug targets and inhibitors. NBDA can also be used in the development of new imaging techniques for the detection of cancer and other diseases. Additionally, NBDA can be used to study the role of carbonic anhydrase IX in tumor growth and metastasis, which may lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of NBDA involves the reaction of 2-amino-6-nitrobenzothiazole with 3-bromo-N-(phenylsulfonyl)benzamide in the presence of a palladium catalyst. The reaction results in the formation of NBDA as a yellow solid. This synthesis method has been optimized to produce high yields of pure NBDA.

Scientific Research Applications

NBDA has been used in various scientific research applications, including fluorescence imaging, protein labeling, and enzyme inhibition studies. NBDA is a fluorescent molecule that can be used to label proteins and detect their localization in cells. It has also been used to study enzyme inhibition and drug discovery. NBDA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.

properties

IUPAC Name

3-(benzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S2/c25-19(22-20-21-17-10-9-15(24(26)27)12-18(17)30-20)13-5-4-6-14(11-13)23-31(28,29)16-7-2-1-3-8-16/h1-12,23H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMVLESTHGYERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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